

Mesitaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Mesitaldehyde

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Abstract

Mesitaldehyde (2,4,6-trimethylbenzaldehyde) is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. This document provides a detailed overview of its chemical and physical properties, along with established experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research, and drug development, offering in-depth technical information to facilitate its application in the laboratory.

Chemical and Physical Properties

Mesitaldehyde is a colorless to light yellow liquid with a characteristic pungent odor.^[1] Its core structure consists of a benzene ring substituted with three methyl groups at positions 2, 4, and 6, and a formyl group. The presence of electron-donating methyl groups on the aromatic ring influences its reactivity.^[2]

Table 1: Physicochemical Properties of **Mesitaldehyde**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O	[2][3][4]
Molecular Weight	148.20 g/mol	[3][4][5][6]
CAS Number	487-68-3	[2][4][5][6]
Appearance	Clear colorless to light yellow liquid	[1]
Density	1.005 g/mL at 25 °C	
Melting Point	10-12 °C	
Boiling Point	237 °C	
Flash Point	105 °C	
Refractive Index	n ₂₀ /D 1.553	
Solubility	Less soluble in water, more soluble in organic solvents	[2]

Synthesis Protocols

Mesitaldehyde can be synthesized through various methods. Two common approaches are the oxidation of mesitylene and the formylation of mesitylene.[2] A detailed experimental protocol for the Rosenmund reduction of mesitoyl chloride is also available.

Rosenmund Reduction of Mesitoyl Chloride

This method involves the catalytic hydrogenation of mesitoyl chloride to yield **Mesitaldehyde**.

Experimental Protocol:

- A mixture of 73 g. (0.4 mole) of mesitoyl chloride, 300 ml. of dry xylene, and 3 g. of sulfur-poisoned palladium catalyst is placed in a 500-ml. three-necked flask fitted with a stirrer, a reflux condenser, and a gas inlet tube extending to the bottom of the flask.
- The contents of the flask are refluxed while a stream of hydrogen is bubbled through the suspension until the evolution of hydrogen chloride ceases. The progress of the reaction can

be monitored by passing the exit gases through water and titrating with a standard sodium hydroxide solution.

- The catalyst is then removed by filtration, and the xylene is distilled off.
- The residual liquid is transferred to a distillation flask and distilled under reduced pressure. The fraction boiling at 96–98°/6 mm. is collected as **Mesitaldehyde**.

Analytical Methodologies

The characterization and purity assessment of **Mesitaldehyde** are typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of **Mesitaldehyde** by identifying the chemical shifts and splitting patterns of its protons.

Expected ¹H NMR Spectral Data:

- Aldehydic Proton (CHO): A singlet peak.
- Aromatic Protons (Ar-H): A singlet peak corresponding to the two equivalent protons on the benzene ring.
- Methyl Protons (CH₃): Two distinct singlet peaks corresponding to the methyl groups at the ortho and para positions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Mesitaldehyde**. Electron ionization (EI) is a common technique used for this purpose.

Expected Mass Spectrum:

- Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of **Mesitaldehyde** (148.20).

- **Fragment Ions:** Characteristic fragment ions resulting from the loss of functional groups, such as the formyl group (CHO).

Gas Chromatography (GC)

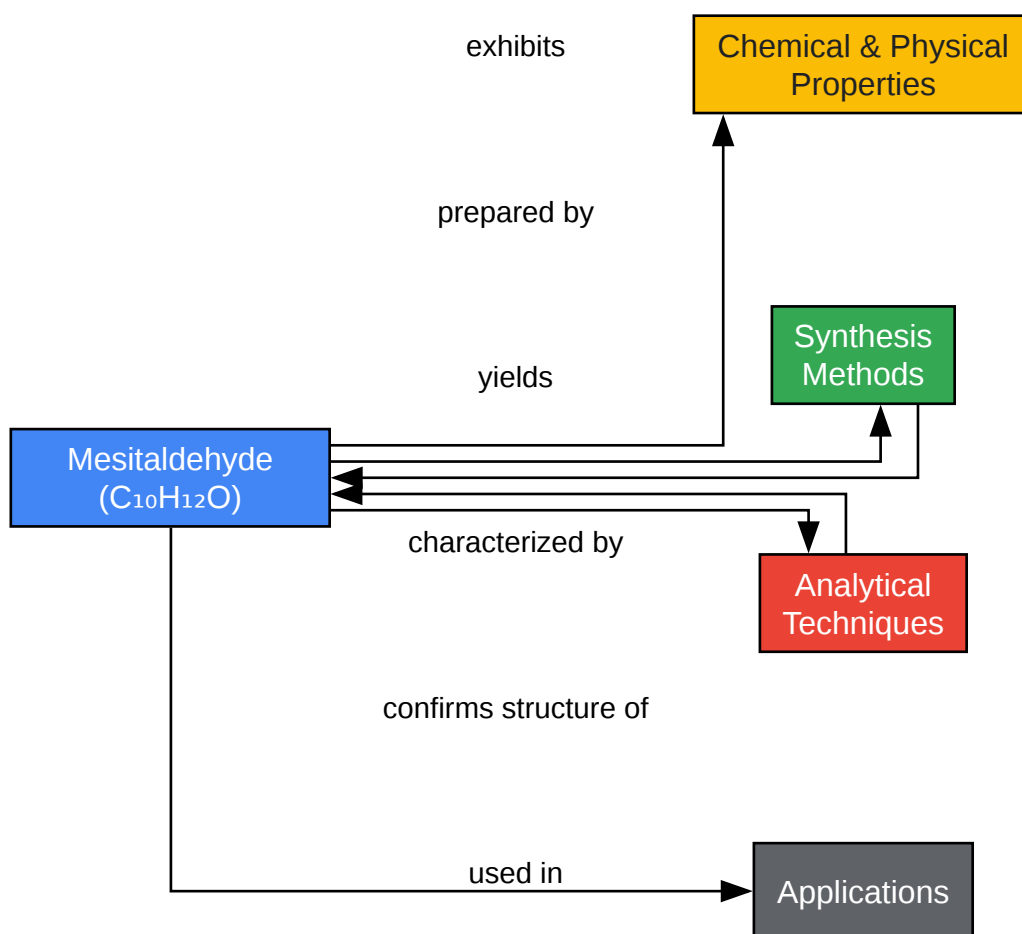
Gas chromatography is a powerful technique for assessing the purity of **Mesitaldehyde** and for quantitative analysis. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For thermally labile compounds, derivatization may be necessary to improve stability and volatility.^[7]

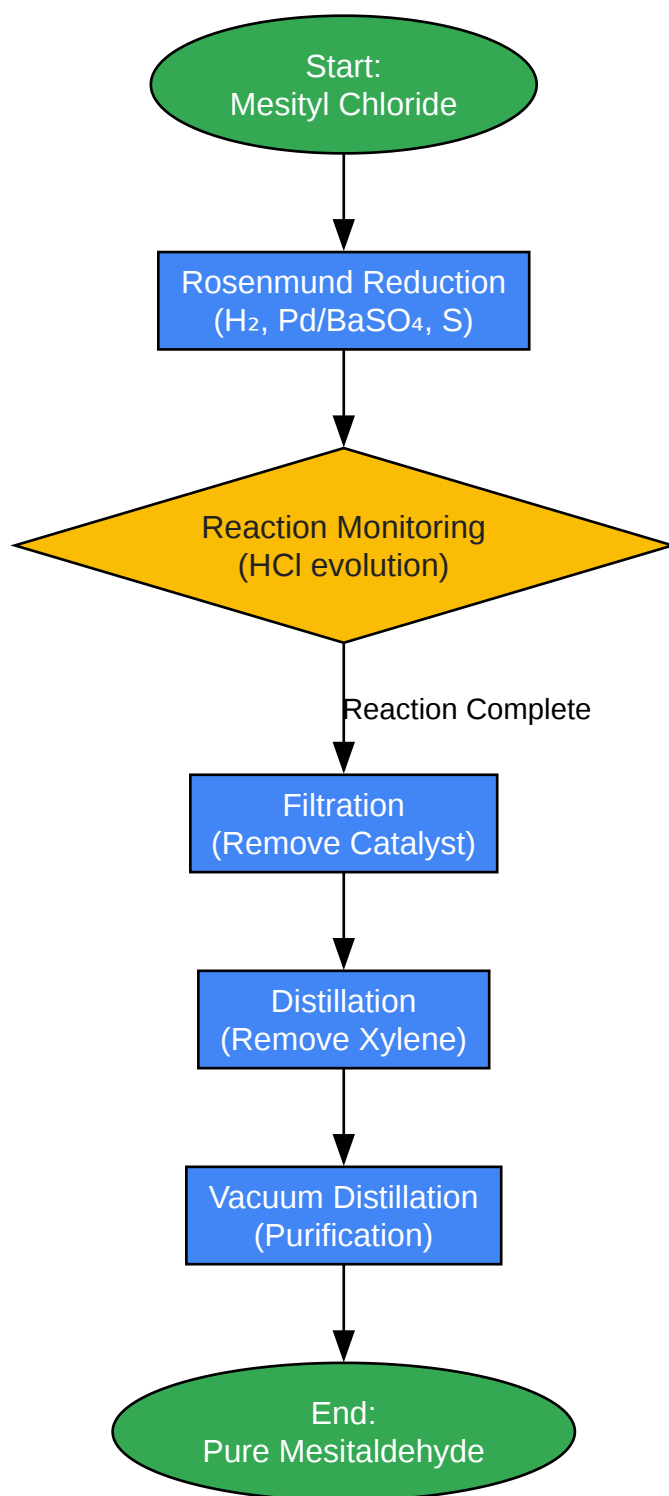
General GC Protocol Outline:

- **Sample Preparation:** A dilute solution of **Mesitaldehyde** in a suitable organic solvent (e.g., hexane, ethyl acetate) is prepared. An internal standard may be added for accurate quantification.
- **Injection:** A small volume of the prepared sample is injected into the GC instrument.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the boiling points and polarities of the components.
- **Detection:** The separated components are detected by an FID or MS.
- **Data Analysis:** The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Logical Relationships and Workflows

Visual representations of the relationships between **Mesitaldehyde**'s properties and its synthesis workflow can aid in understanding its chemical nature and preparation.





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